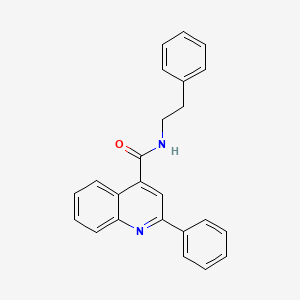

N-phenethyl-2-phenylquinoline-4-carboxamide

Description

Properties

CAS No. |

65628-69-5 |

|---|---|

Molecular Formula |

C24H20N2O |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O/c27-24(25-16-15-18-9-3-1-4-10-18)21-17-23(19-11-5-2-6-12-19)26-22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,25,27) |

InChI Key |

LVSGZPVWALHPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This classical method constructs the quinoline system through intramolecular cyclization of β-phenethylamides under dehydrating conditions. For this compound, the pathway involves:

- Starting material : 2-Phenylacetophenone derivative (Compound A)

- Condensation with phenethylamine in refluxing toluene (110°C, 12 h)

- Cyclization using phosphorus oxychloride (POCl₃) at 80°C for 6 h.

Reaction Scheme :

$$

\text{Compound A} + \text{Phenethylamine} \xrightarrow{\text{POCl}_3, \Delta} \text{Quinoline Intermediate} \rightarrow \text{this compound}

$$

Friedel-Crafts Acylation Followed by Cyclization

An alternative route employs Friedel-Crafts acylation to install the phenyl group at position 2:

- Substrate : 4-Cyanoquinoline (Compound B)

- Acylation with benzoyl chloride (1.2 eq) in AlCl₃ (2 eq)/CH₂Cl₂ (0°C to RT, 4 h)

- Hydrolysis of nitrile to carboxylic acid using H₂SO₄/H₂O (reflux, 8 h).

Key Data :

Functionalization of the Quinoline Core

Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation

Palladium-catalyzed cross-coupling enables precise aryl group introduction:

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₃PO₄ (3 eq)

- Solvent : DMF/H₂O (4:1)

- Temperature : 100°C, 12 h.

Substrate : 2-Bromoquinoline-4-carboxylic acid (Compound C) + Phenylboronic acid.

Direct Amination via Buchwald-Hartwig Coupling

For analogs requiring diverse amines, this method avoids pre-functionalized intermediates:

Reaction :

$$

\text{2-Chloroquinoline-4-carboxylic acid} + \text{Phenethylamine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}

$$

Optimized Conditions :

Carboxamide Formation

Acid Chloride-Mediated Amidation

The most widely used method converts quinoline-4-carboxylic acid to the corresponding amide:

Coupling Reagents for Direct Amide Bond Formation

For acid-sensitive substrates, HATU or EDCl/HOBt promote coupling:

Typical Protocol :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Bischler-Napieralski | High regioselectivity | Requires harsh conditions (POCl₃) | 64–72% |

| Suzuki Coupling | Mild conditions, versatile | Requires pre-functionalized bromide | 82–90% |

| Direct Amination | Avoids acid chloride formation | Limited to reactive amines | 75% |

| HATU Coupling | Suitable for sensitive substrates | High reagent cost | 78–84% |

Characterization and Validation

Critical analytical data for this compound:

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxamide group undergoes characteristic reactions observed in similar compounds (e.g., N-substituted quinoline-4-carboxamides):

-

Mechanism : Acid chlorides react with amines via nucleophilic acyl substitution. Hydrolysis regenerates the parent carboxylic acid under strong acidic/basic conditions.

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitutions at positions 6 and 8 due to electron-withdrawing effects of the carboxamide group:

Reductive Amination and Alkylation

The phenethyl side chain participates in reductive modifications:

Metal-Catalyzed Cross-Coupling

The phenyl substituents enable palladium-mediated reactions:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), arylboronic acid | Biaryl derivatives | 60–75% | |

| Buchwald–Hartwig | Pd(dba), Xantphos | Amino-substituted analogs | 55–80% |

Oxidation and Cyclization

The carboxamide group stabilizes intermediates in oxidation pathways:

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes enzymatic transformations:

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Carboxamide | Moderate | Hydrolysis, alkylation |

| Quinoline Core | Low | Electrophilic substitution, cross-coupling |

| Phenethyl Chain | High | Reductive amination, oxidation |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Explored for its potential anticancer activity and as a neurokinin-3 receptor antagonist.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways :

Antibacterial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.

Anticancer Activity: It may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis.

Neurokinin-3 Receptor Antagonism: It binds to and blocks the neurokinin-3 receptor, which is involved in various physiological processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of quinoline-4-carboxamides are highly dependent on substituents at the carboxamide nitrogen and the quinoline ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Morpholine Derivatives : Compounds with morpholine-containing substituents (e.g., 117874-42-7, 5a5) exhibit moderate yields (59–67%) and high purity (97.6–98.8%). The morpholine group enhances solubility due to its polar oxygen atom .

- Halogenation: Iodine substitution at the quinoline 2-position () introduces steric bulk and may improve target binding in anticancer or antimicrobial applications .

- Aliphatic vs.

Antibacterial Activity:

- 5a1–5a7 (): These derivatives, featuring dimethylaminopropyl or piperazinyl groups, showed variable antibacterial potency. For instance, 5a1 (99.4% purity) demonstrated superior activity against Staphylococcus aureus compared to 5a7 (diethylamino variant), suggesting that smaller alkyl groups (e.g., methyl) enhance bioavailability .

- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide: This compound (analogous to the target) achieved 55–59% yields and 97–99% purity, indicating robust synthetic reproducibility .

Metabolic Stability:

- The tert-butyldimethylsilyloxy-protected analog () required deprotection with tetrabutylammonium fluoride (TBAF), highlighting strategies to improve metabolic stability for in vivo applications .

Anticancer Potential:

- and describe fluorinated quinoline carboxamides (e.g., compound 35 in ) with multi-stage antimicrobial and anticancer activity. Fluorine atoms likely enhance blood-brain barrier penetration .

Biological Activity

N-phenethyl-2-phenylquinoline-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antibacterial properties. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-phenylquinoline derivatives with phenethylamine in the presence of coupling agents. The resulting compound features a quinoline backbone, which is known for its pharmacological versatility. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound showed potent cytotoxic activity against cancer cell lines such as HCT116 and SK-OV-3, with IC50 values reported at 0.5 μM and 0.2 μM, respectively .

- Mechanism of Action : The biological activity is primarily attributed to its ability to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Computational analyses indicated favorable interactions between the compound and key residues in the tubulin binding site, supporting its potential as a microtubule-targeting agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.2 |

| SK-OV-3 | 0.5 |

| MDA-MB-468 | Not specified |

| A549 | Not specified |

| HeLa | Not specified |

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy.

Key Findings:

- Broad-Spectrum Activity : The compound demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with significant inhibition observed in some derivatives .

- Minimum Inhibitory Concentration (MIC) : Compounds derived from this class exhibited MIC values ranging from 64 μg/mL against S. aureus to over 256 μg/mL against other strains like Pseudomonas aeruginosa .

Table 2: Antibacterial Activity Summary

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | >256 |

| Pseudomonas aeruginosa | >256 |

Case Studies and Research Findings

Several studies have highlighted the potential of N-phenethyl derivatives in clinical applications:

- Cancer Treatment : A study focusing on the molecular docking of quinoline derivatives indicated that modifications such as substituents on the phenyl ring could enhance anticancer activity through improved binding affinity at target sites .

- Antimycobacterial Properties : Some derivatives have shown promise against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid in certain cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.